3-Hydrazinyl-5-propyl-1H-1,2,4-triazole 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 5505-79-3
VCID: VC18652796
InChI: InChI=1S/C5H11N5/c1-2-3-4-7-5(8-6)10-9-4/h2-3,6H2,1H3,(H2,7,8,9,10)
SMILES:
Molecular Formula: C5H11N5
Molecular Weight: 141.18 g/mol

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole

CAS No.: 5505-79-3

Cat. No.: VC18652796

Molecular Formula: C5H11N5

Molecular Weight: 141.18 g/mol

* For research use only. Not for human or veterinary use.

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole - 5505-79-3

Specification

CAS No. 5505-79-3
Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
IUPAC Name (5-propyl-1H-1,2,4-triazol-3-yl)hydrazine
Standard InChI InChI=1S/C5H11N5/c1-2-3-4-7-5(8-6)10-9-4/h2-3,6H2,1H3,(H2,7,8,9,10)
Standard InChI Key KRMHQGCCODUXAS-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC(=NN1)NN

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The 1,2,4-triazole core adopts a planar geometry with delocalized π-electrons across the ring, as observed in related triazole derivatives . The hydrazinyl group introduces two additional nitrogen atoms, creating a highly polarized region at position 3. This group participates in hydrogen bonding and tautomerism, while the propyl substituent contributes hydrophobic interactions. Computational studies on similar triazoles suggest bond lengths of 136–132 pm for C-N and N-N bonds, consistent with aromatic stabilization .

Tautomerism and Acid-Base Behavior

Like unsubstituted 1,2,4-triazoles, 3-hydrazinyl-5-propyl-1H-1,2,4-triazole exhibits amphoteric properties. Protonation occurs preferentially at the N1 position (pKa ≈ 2.45), while deprotonation of the hydrazinyl group occurs at pH > 10.26 . Tautomeric equilibria between 1H- and 4H-forms are suppressed due to steric and electronic effects from the bulky propyl group, favoring the 1H-tautomer .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₅H₁₀N₆
Molecular Weight154.18 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
Melting Point180–185°C (predicted)
logP (Octanol-Water)1.2 (calculated)

Synthetic Methodologies

Pellizzari Reaction

A primary route involves the Pellizzari reaction, where a propionylhydrazide undergoes cyclization with a nitrile source. For example:

  • Step 1: Condensation of propionyl hydrazide with cyanamide yields 5-propyl-1H-1,2,4-triazol-3-amine.

  • Step 2: Diazotization followed by hydrazine substitution introduces the hydrazinyl group .

Metal-Catalyzed Synthesis

Zinc(II)-catalyzed methods enable efficient coupling of acyl hydrazides with propyl-substituted precursors. This approach achieves yields >70% under mild conditions (60°C, 12 h) .

Table 2: Optimization of Zn(II)-Catalyzed Synthesis

ParameterOptimal ConditionYield (%)
Catalyst Loading10 mol% ZnCl₂78
Temperature60°C72
Reaction Time12 h85

Spectroscopic Characterization

Infrared Spectroscopy

  • N-H Stretch: 3250–3150 cm⁻¹ (hydrazinyl group)

  • C=N Stretch: 1600–1580 cm⁻¹ (triazole ring)

  • C-H Bend: 1450–1400 cm⁻¹ (propyl chain)

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₃), 1.55 (m, 2H, CH₂), 2.75 (t, 2H, CH₂-triazole), 4.20 (s, 2H, NH₂), 8.30 (s, 1H, NH) .

  • ¹³C NMR: δ 13.8 (CH₃), 22.1 (CH₂), 34.5 (CH₂-triazole), 148.9 (C3), 155.1 (C5) .

Biological and Industrial Applications

Antimicrobial Activity

Derivatives with hydrazinyl groups exhibit moderate-to-strong activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The propyl chain enhances membrane permeability, while the hydrazinyl moiety disrupts fungal ergosterol biosynthesis .

Coordination Chemistry

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes show catalytic activity in oxidation reactions and potential in magnetic materials .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing reactions at N2 and N4 positions require careful control of reaction conditions .

  • Purification Difficulties: High polarity necessitates advanced chromatographic techniques .

Toxicity Concerns

Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 50 μM in HepG2 cells), warranting structural optimization for pharmaceutical use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator